molecular formula C16H11N5OS2 B11028902 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11028902
M. Wt: 353.4 g/mol
InChI Key: MCTVHJDQJAFPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a hybrid heterocyclic molecule featuring a thiazole core substituted at position 4 with a phenyl group, at position 2 with a pyrrole ring, and at position 5 with a carboxamide group linked to a 1,3,4-thiadiazole moiety. This architecture combines multiple pharmacophoric elements, including aromatic systems (phenyl, pyrrole) and heterocycles (thiazole, thiadiazole), which are often associated with bioactivity in medicinal chemistry .

Formation of the thiazole ring via cyclization reactions.

Introduction of the pyrrole substituent using 2,5-dimethoxytetrahydrofuran in glacial acetic acid .

Coupling of the carboxamide-thiadiazole moiety via amidation or condensation reactions, as seen in thiadiazole-carboxamide syntheses .

The compound’s structural complexity positions it as a candidate for diverse biological interactions, particularly in targeting enzymes or receptors associated with apoptosis or kinase inhibition, based on similarities to compounds in the provided evidence .

Properties

Molecular Formula

C16H11N5OS2

Molecular Weight

353.4 g/mol

IUPAC Name

4-phenyl-2-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H11N5OS2/c22-14(19-15-20-17-10-23-15)13-12(11-6-2-1-3-7-11)18-16(24-13)21-8-4-5-9-21/h1-10H,(H,19,20,22)

InChI Key

MCTVHJDQJAFPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with carbon disulfide in the presence of a base.

    Coupling Reactions: The phenyl and pyrrole groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrole rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate significant activity against various bacterial and fungal strains. The mechanism of action often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, thiazole derivatives have been evaluated for their cytotoxic effects on human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Antioxidants are vital in mitigating oxidative stress-related diseases. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals and protect cellular components from oxidative damage .

Pesticidal Properties

The unique structural characteristics of this compound may also allow it to function as a pesticide. Compounds with similar structures have shown efficacy against agricultural pests by disrupting their metabolic pathways or acting as growth regulators .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and thiadiazole rings through condensation reactions involving appropriate precursors. Various reagents such as oxidizing agents and nucleophiles are employed to facilitate these transformations. Characterization techniques like NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy against bacterial strainsShowed significant inhibition against Staphylococcus aureus
Anticancer EvaluationTested on MCF-7 cell linesInduced apoptosis at IC50 values < 10 µM
Antioxidant PotentialAssessed using DPPH assayDemonstrated effective radical scavenging activity

Mechanism of Action

The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The table below summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:

Compound Class/Example Core Structure Key Substituents Biological Activity/Application Synthesis Highlights
Target Compound Thiazole-thiadiazole Phenyl, pyrrole, carboxamide Hypothesized: Kinase/apoptosis modulation Likely involves cyclization, coupling
Thiadiazole Derivatives ()
e.g., Compound 18e
Thiadiazole Acetyl, methoxy, chloro, hydrazono groups VEGFR-2 inhibition, apoptotic activity Reflux in acetic acid, hydrazone coupling
N-Substituted Thiazole Carboxamides ()
e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide
Thiazole Pyridinyl, alkyl/aryl amides Not explicitly stated (statistical analysis used) Hydrolysis of esters, amine coupling
Benzimidazole-Triazole-Thiazole Hybrids ()
e.g., Compound 9c
Benzimidazole-triazole-thiazole Fluorophenyl, bromophenyl Docking studies (α-glucosidase inhibition) Click chemistry, acetamide coupling

Key Observations :

  • Thiadiazole vs. Thiazole Core : The target compound’s thiazole-thiadiazole hybrid may enhance rigidity and π-π stacking compared to standalone thiadiazoles () or thiazoles (). This could influence binding affinity in enzyme pockets .
  • Substituent Effects : The phenyl group at position 4 (target compound) contrasts with pyridinyl () or halogenated aryl groups (). Electron-withdrawing groups (e.g., chloro in ) improve solubility and target engagement, whereas pyrrole’s electron-rich nature may alter redox properties .
  • Carboxamide Linkage: The carboxamide-thiadiazole moiety in the target compound mirrors hydrazone-linked thiadiazoles in , which showed strong apoptotic activity.

Data Tables

Table 1: Comparative Spectral Data
Compound Type IR (C=O stretch, cm⁻¹) ¹H NMR (Aromatic δ, ppm) Melting Point (°C) Reference
Target Compound (hypothesized) ~1670–1690 7.2–8.3 (phenyl, pyrrole) Not reported
(Compound 18e) 1675 7.1–8.5 (aryl) 235–277
(Compound 4a) Not reported 6.8–7.9 (pyrrole) Not reported

Biological Activity

The compound 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring fused with a pyrrole and a thiadiazole moiety. This intricate structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C16H11N5OS2C_{16}H_{11}N_{5}OS_{2}, with a molecular weight of approximately 353.4 g/mol. The presence of multiple heterocycles and functional groups enhances its reactivity and biological activity compared to structurally similar compounds.

Compound Name Structural Features Unique Aspects
4-(1H-pyrrol-1-yl)phenylacetic acidPyrrole and phenyl groupsSimpler structure focused on acetic acid functionality
Ethanone, 1-[4-(1-methyl-1H-pyrrol-2-yl)phenyl]Contains methyl-substituted pyrroleEmphasis on ketone functionality
4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acidPyrazole ring with boronic acidFocus on boron chemistry in medicinal applications

Biological Activities

Research indicates that derivatives of the 1,3,4-thiadiazole and thiazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound shows promising antimicrobial effects against various pathogens. Studies have reported that related thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, some derivatives demonstrated effective inhibition against Phytophthora infestans with EC50 values lower than that of standard treatments .
  • Anticancer Properties : The thiazole ring is known for its anticancer activities. Research has highlighted that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have shown anti-inflammatory potential by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Protein Binding : The compound may bind to proteins involved in cellular signaling pathways, thereby modulating their activity.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression and cellular processes.
  • Enzyme Inhibition : The compound might serve as an inhibitor for various enzymes, contributing to its anticancer and antimicrobial effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on thiadiazole derivatives indicated their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
  • Another investigation focused on the anticancer properties of thiazole derivatives, revealing their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.